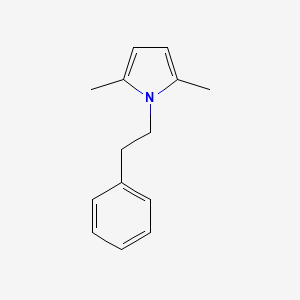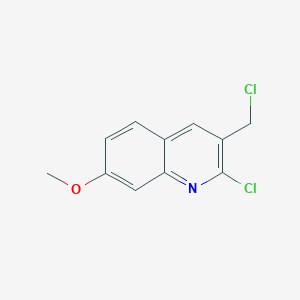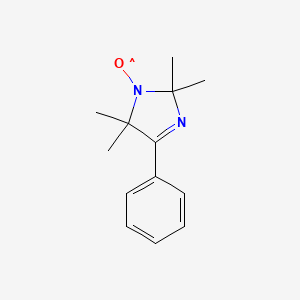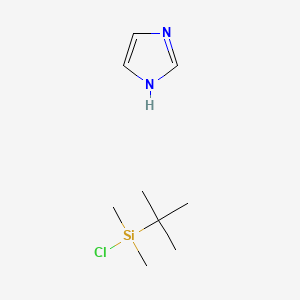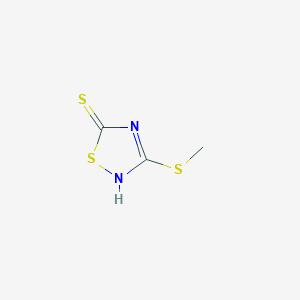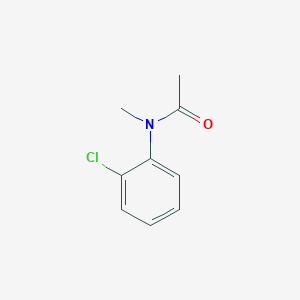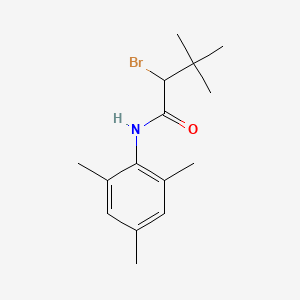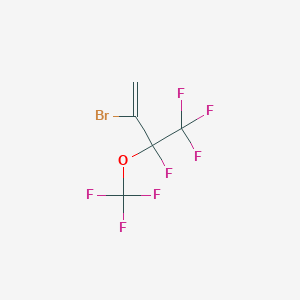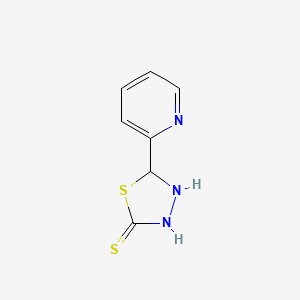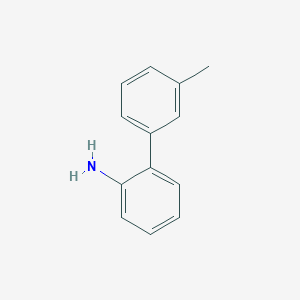
2-(3-Methylphenyl)aniline
Overview
Description
2-(3-Methylphenyl)aniline: is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted with a 3-methylphenyl group at the second position
Mechanism of Action
Target of Action
2-(3-Methylphenyl)aniline is a type of aromatic amine . Aromatic amines are organic compounds that contain a benzene ring and a single methyl group and one amino group
Mode of Action
Aromatic amines, in general, are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This allows them to interact with various biological targets, potentially leading to a variety of physiological effects.
Biochemical Pathways
For instance, some aromatic amines have been found to inhibit enzymes such as α-amylase and glucose-6-phosphatase .
Pharmacokinetics
It’s known that the pharmacokinetics of aromatic amines can vary significantly depending on their specific chemical structure .
Result of Action
For instance, some aromatic amines have been found to have antimicrobial activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, aromatic amines can interact with photo-excited states of certain compounds, leading to fluorescence quenching . Additionally, exposure to aniline, a type of aromatic amine, can lead to effects on the lung, such as upper respiratory tract irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)aniline can be achieved through several methods:
-
Aromatic Nucleophilic Substitution: : One common method involves the nucleophilic substitution of 3-methylbromobenzene with aniline in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in a polar solvent like ethanol or dimethylformamide (DMF).
-
Reductive Amination: : Another method involves the reductive amination of 3-methylbenzaldehyde with aniline. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reductive amination due to its efficiency and high yield. The process is typically carried out in continuous flow reactors to ensure consistent product quality and to minimize reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)aniline undergoes various chemical reactions, including:
-
Oxidation: : This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction: : Reduction of this compound can yield the corresponding amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the aromatic ring. These reactions typically use reagents like nitric acid and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
2-(3-Methylphenyl)aniline has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and polymers.
-
Biology: : This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
-
Medicine: : Research is ongoing to explore its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
-
Industry: : It is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Comparison with Similar Compounds
2-(3-Methylphenyl)aniline can be compared with other aromatic amines, such as:
-
Aniline: : The parent compound, which lacks the methyl substituent. Aniline is less reactive in electrophilic substitution reactions compared to this compound.
-
2-(4-Methylphenyl)aniline: : Similar to this compound but with the methyl group in the para position. This positional isomer may exhibit different reactivity and biological activity due to steric and electronic effects.
-
2-(2-Methylphenyl)aniline: : Another positional isomer with the methyl group in the ortho position. This compound may have different physical properties and reactivity due to the proximity of the methyl group to the amino group.
Properties
IUPAC Name |
2-(3-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEINGNAGTYZIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363666 | |
| Record name | 2-(3-methylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73818-73-2 | |
| Record name | 2-(3-methylphenyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine](/img/structure/B1607489.png)



